Phosphorus pentoxide

描述

Phosphorus pentoxide (P₄O₁₀), commonly denoted by its empirical formula P₂O₅, is a white crystalline solid and one of the most potent dehydrating agents in chemical synthesis . It is produced by combusting elemental phosphorus (P₄) in excess oxygen: $$ \text{P}4 + 5\text{O}2 \rightarrow \text{P}4\text{O}{10} $$

Its adamantane-like cage structure (Figure 12 in ) contributes to its high reactivity and hygroscopicity, enabling applications in pharmaceuticals, flame retardants, and as a precursor to phosphoric acid .

准备方法

Reduction of Phosphate Ores in Rotary Kiln

Ore Reduction with Carbon

Phosphate ores (e.g., fluorapatite, Ca₁₀(PO₄)₆F₂) are reduced with carbon in rotary kilns at 1400–1600°C:

The process uses a porous bed of ore and coke, purged with inert gas (N₂) to accelerate CO removal and shift equilibrium toward phosphorus vapor production .

Phosphorus Gas Oxidation

Elemental phosphorus vapor is combusted above the reaction bed, forming P₄O₁₀:

This in-situ oxidation harnesses reaction heat, reducing external energy input by 30% compared to electric arc furnaces .

Purification from Phosphorus Mud By-Product

Pretreatment Steps

Phosphorus mud, a by-product of phosphorus production, undergoes pretreatment:

-

Slurry Formation : Mixing mud with deionized water (1:3 mass ratio) at 65°C .

-

Acidification : Adding HCl to pH 4, dissolving metal oxides (e.g., Fe₂O₃, Al₂O₃) .

Impurity Removal Techniques

Purification involves sequential treatments:

-

Filtration : Removing insoluble residues via 0.45 μm membranes at 45°C and 0.207 MPa .

-

Oxidation : Adding H₂O₂ (3 wt%) and NaOCl (5 wt%) to oxidize organic impurities .

-

Chelation : Introducing nitrilotrimethylene phosphonic acid (NTMP) to sequester residual metals (Fe³⁺, Cu²⁺) .

Post-treatment P₄O₁₀ achieves 99.9% purity, suitable for electronic-grade phosphoric acid synthesis .

Post-Synthesis Processing for Enhanced Properties

Mechanical Agitation for Flowability

Post-combustion P₄O₁₀ powder often exhibits poor flowability (Hausner ratio >1.25). Mechanical agitation under dry N₂ for 5–30 minutes reduces interparticle forces, yielding a free-flowing powder (Hausner ratio ≤1.15) without anti-caking additives .

Comparative Analysis of Methods

| Method | Reactants | Temperature (°C) | Energy Use (kWh/kg) | Purity (%) |

|---|---|---|---|---|

| Thermal Oxidation | P₄, O₂ | 1300 | 2.8 | 99.5 |

| Rotary Kiln | Ca₁₀(PO₄)₆F₂, C | 1500 | 4.2 | 98.0 |

| Phosphorus Mud | P mud, HCl | 65 | 1.5 | 99.9 |

Thermal oxidation dominates industrial production due to scalability, while phosphorus mud purification offers cost-effective waste valorization .

Industrial vs. Laboratory-Scale Production

化学反应分析

Types of Reactions: Phosphorus pentoxide undergoes several types of chemical reactions, including:

Hydrolysis: When exposed to water, it undergoes violent hydrolysis, forming phosphoric acid: [ \text{P}{10} + 6\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{PO}_4 ]

Dehydration: It acts as a potent dehydrating agent, converting primary amides to nitriles: [ \text{P}{10} + \text{RC(O)NH}_2 \rightarrow \text{P}_4\text{O}_9(\text{OH})_2 + \text{RCN} ]

Oxidation: It can oxidize sulfuric acid to sulfur trioxide: [ \text{H}_2\text{SO}_4 + \text{P}{10} \rightarrow \text{SO}_3 + \text{H}_3\text{PO}_4 ]

Common Reagents and Conditions: this compound is commonly used with primary amides, carboxylic acids, and sulfuric acid under controlled conditions to achieve the desired reactions .

Major Products: The major products formed from these reactions include phosphoric acid, nitriles, and sulfur trioxide .

科学研究应用

Material Science Applications

1.1 Glass Production

P2O5 is extensively used in the production of specialty glasses, particularly sodium borosilicate glass. Research indicates that the addition of P2O5 alters the thermal and rheological properties of glass, enhancing its performance in high-temperature applications. For instance, studies show that increasing P2O5 content leads to higher viscosity and changes in crystallization behavior, which are crucial for optimizing glass formulations used in nuclear waste immobilization .

Table 1: Effects of P2O5 on Glass Properties

| P2O5 Content (mol%) | Viscosity (Pa·s) | Glass Transition Temperature (°C) | Crystallization Behavior |

|---|---|---|---|

| 0 | 10.5 | 550 | No crystallization |

| 3 | 11.0 | 560 | Onset of crystallization |

| 4 | 12.5 | 580 | Significant crystallization |

| 5 | 15.0 | 600 | High crystallinity |

1.2 Dehydrating Agent in Organic Synthesis

P2O5 serves as a powerful dehydrating agent in organic chemistry, facilitating reactions such as the conversion of primary amides into nitriles and the formation of anhydrides from mineral acids. This application is critical in synthesizing various organic compounds used in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

2.1 Stability Enhancement

In pharmaceutical formulations, P2O5 is utilized to enhance the stability of certain drugs by reducing moisture content. For example, a recent study highlighted its role in stabilizing injectable solutions of pemetrexed, a drug used for treating cancer, by minimizing dissolved oxygen and preventing degradation .

Case Study: Injectable Pemetrexed Solutions

- Objective: Develop a stable injectable solution without antioxidants.

- Method: Utilize P2O5 to control moisture levels.

- Outcome: Achieved long-term stability with minimal degradation over time.

Environmental Applications

3.1 Water Treatment

P2O5 has applications in water treatment processes where it aids in the removal of impurities through chemical reactions that precipitate contaminants. Its effectiveness as a flocculating agent improves water clarity and quality .

3.2 Soil Remediation

This compound is also explored for its potential in soil remediation efforts, particularly in areas contaminated with phosphorus-bearing compounds. Its ability to react with heavy metals can facilitate their immobilization, thereby reducing environmental impact .

作用机制

Phosphorus pentoxide exerts its effects primarily through its strong dehydrating properties. When it comes into contact with water, it undergoes an exothermic reaction, forming phosphoric acid. This reaction is highly exothermic and releases a significant amount of heat, which can cause thermal burns if not handled properly .

相似化合物的比较

Structural and Physical Properties

Phosphorus pentoxide is compared to other acid anhydrides and dehydrating agents below:

Key Observations :

- P₄O₁₀ sublimes without melting, unlike SO₃ and N₂O₅, which have lower thermal stability .

- Its cage structure enhances water affinity compared to SO₃ and POCl₃ .

Dehydration Efficiency

- P₄O₁₀ : Rapidly reacts with water to form H₃PO₄ (exothermic). Preferred in dehydrating diacylhydrazides to 1,3,4-oxadiazoles (65–98% yield under microwave irradiation) .

- SO₃ : Forms H₂SO₄ but requires careful handling due to violent reactions. Used in sulfonation .

- POCl₃ : Mild dehydrating agent; used in phosphorylation of alcohols and amines .

Research Findings and Industrial Relevance

- Microwave-Assisted Synthesis : P₄O₁₀ outperforms POCl₃ and H₂SO₄ in aldehyde regeneration (98% yield in 20–120 seconds) .

- Pharmaceutical Synthesis : P₄O₁₀ is critical in synthesizing 1,3,4-oxadiazoles, which exhibit antimicrobial and anti-inflammatory properties .

- Structural Analogs : P₄S₁₀ (phosphorus pentasulfide) shares P₄O₁₀’s cage structure but is used in lubricants and insecticides .

生物活性

Phosphorus pentoxide () is a significant compound in both industrial and biological contexts. It is primarily known as a dehydrating agent and a precursor to phosphoric acid, but its biological activity extends beyond these roles. This article explores the biological implications of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

This compound is formed when phosphorus is burned in an oxygen-rich environment. It readily reacts with water to form phosphoric acid, which is crucial for various biological processes, including energy transfer and nucleic acid synthesis. The compound's ability to act as a dehydrating agent makes it useful in biochemical reactions where water removal is necessary.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 141.94 g/mol |

| Appearance | White crystalline solid |

| Solubility | Reacts with water |

| Toxicity | Irritant; can cause burns |

1. Role in Nucleic Acids

Phosphorus compounds, including this compound derivatives, are vital for the formation of nucleotides and nucleic acids. The phosphorylation of nucleotides is essential for DNA and RNA synthesis, influencing genetic information transfer and expression. Research indicates that phosphorus plays a crucial role in the structural integrity of nucleic acids through phosphodiester bonds, which are formed during DNA replication and transcription processes .

2. Impact on Plant Physiology

Phosphorus is an essential macronutrient for plants, influencing growth and development. Studies have shown that phosphorus deficiency can lead to reduced leaf area, impaired gas exchange, and decreased antioxidant enzyme activity . this compound, when applied as a fertilizer, can enhance phosphorus availability in soil, thereby improving plant health and resilience against abiotic stresses such as drought and salinity.

Case Study: Phosphorus Availability in Soil

A study conducted on various crops demonstrated that the application of this compound significantly improved crop yield under low-phosphorus conditions. The results highlighted the importance of phosphorus in enhancing plant physiological responses to environmental stressors .

Toxicological Considerations

Despite its beneficial roles, this compound can exhibit toxic effects at high concentrations. It is classified as an irritant to the skin and respiratory system. Occupational exposure limits are not well defined; however, safety data sheets recommend handling it with care to avoid inhalation or skin contact .

Table 2: Toxicological Data for this compound

| Endpoint | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg (rat) |

| Skin Irritation | Severe |

| Eye Irritation | Severe |

Therapeutic Applications

Phosphorus-containing drugs have emerged as a field of interest due to their enhanced efficacy and solubility properties. This compound derivatives are being explored for their potential in drug development, particularly in creating prodrugs that improve bioavailability . For instance, phosphomonoester drugs utilize phosphate groups to enhance solubility and facilitate absorption in the body.

Case Study: Development of Phosphate Prodrugs

Recent clinical studies have shown that phosphate prodrugs derived from this compound can effectively deliver active pharmaceutical ingredients while minimizing gastrointestinal side effects. This approach has been particularly beneficial in treating conditions requiring precise dosage forms .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling phosphorus pentoxide in laboratory settings?

this compound reacts violently with water, generating phosphoric acid and heat. Key safety measures include:

- Using air-tight containers to prevent moisture exposure .

- Wearing acid-resistant gloves , goggles, and lab coats to avoid skin/eye contact .

- Conducting experiments in a fume hood to mitigate inhalation risks, as it can cause respiratory tract damage .

- Storing separately from incompatible substances (e.g., bases, alcohols) .

Q. How is this compound synthesized in laboratory settings?

The compound is synthesized via combustion of elemental phosphorus (P₄) in excess oxygen:

Critical parameters include maintaining oxygen flow rates and controlling reaction temperature to avoid incomplete oxidation . Post-synthesis, the product is purified through sublimation to remove residual phosphorus .

Q. What analytical techniques are used to quantify this compound in complex matrices?

- Colorimetric analysis : After hydrolysis to orthophosphate (PO₄³⁻), molybdenum-blue methods measure absorbance at 650 nm .

- Gravimetric analysis : Precipitation as ammonium phosphomolybdate followed by calcination to P₂O₅ . Ensure calibration with certified standards to minimize interferences from coexisting ions (e.g., silicates) .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized, and what are their implications for reactivity?

P₄O₁₀ exists in multiple polymorphs (e.g., hexagonal, orthorhombic). Characterization methods include:

- X-ray diffraction (XRD) to identify crystal structures .

- Raman spectroscopy to distinguish vibrational modes of P–O–P bridging bonds . Polymorphs influence reactivity; for example, the hexagonal form is more hygroscopic, making it preferable as a desiccant .

Q. What methodologies resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in enthalpy of formation (e.g., -2984 kJ/mol vs. -3014 kJ/mol) arise from impurities or measurement techniques. To address this:

- Use high-purity P₄ and controlled combustion conditions .

- Validate results via bomb calorimetry and cross-reference with computational models (e.g., DFT calculations) .

Q. How can accidental exposure to this compound be mitigated in experimental workflows?

- Immediate decontamination : Flush affected areas with water for 15 minutes; neutralize residual acid with 5% sodium bicarbonate .

- Medical monitoring : Track serum calcium and phosphate levels post-exposure to detect metabolic acidosis or hypocalcemia .

- Ventilation audits : Regularly test fume hood efficiency to ensure airborne concentrations remain below OSHA’s permissible exposure limit (1 mg/m³) .

Q. What novel applications of this compound are emerging in synthetic chemistry?

- Dehydrating agent : Facilitates esterification and amidation by removing water .

- Catalyst support : Enhances acidity in heterogeneous catalysts for hydrocarbon cracking . Recent studies explore its role in synthesizing metal-organic frameworks (MOFs) by activating metal precursors .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound’s reaction kinetics with alcohols?

- Use stopped-flow techniques to monitor rapid reactions (e.g., ester formation with ethanol) .

- Control humidity (<5% RH) to prevent competing hydrolysis .

- Analyze products via GC-MS to quantify ester yields and side products .

Q. What protocols ensure environmentally compliant disposal of this compound waste?

- Neutralize with slaked lime (Ca(OH)₂) to convert residual P₄O₁₀ into calcium phosphate, a non-hazardous precipitate .

- Document disposal per RCRA guidelines (U.S. EPA) to meet regulatory requirements .

Q. How can computational models predict this compound’s behavior in novel reaction systems?

属性

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

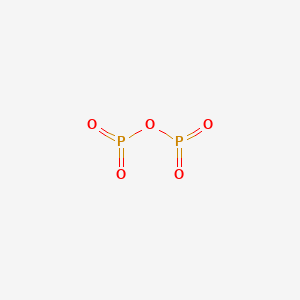

O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2O5, O5P2 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals or powder; Deliquescent; [CHEMINFO], HYGROSCOPIC WHITE CRYSTALS OR POWDER. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SULFURIC ACID; INSOL IN ACETONE & AMMONIA, Solubility in water: reaction | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.30, Relative density (water = 1): 2.4 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG AT 384 °C (SOLID) | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade (>98.0% pure): phosphorus trioxide, <0.3 wt %; arsenic, <50 ppm; iron, <2 ppm., Reagent grade (>98.0% pure): phosphorus trioxide, <0.02 wt %; heavy metals, <0.01 wt % Pb; insoluble matter, <0.02 wt %; ammonium, <0.01 wt %. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

/There are/ several crystalline & amorphous modifications; commercial form, hexagonal, White, orthogonal crystals, Exists in several forms but is often referred to by its empirical formula P2O5. Three crystalline polymorphs (H, O, O'), two distinct liquids,and several amorphous or glassy solids are recognized. The best-characterized form is the H (hexagonal) or alpha modification that consists of P4O10 molecules. | |

CAS No. |

1314-56-3, 72906-42-4 | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphorus pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

562 °C, The O and O' forms are orthorhombic crystals, consisting of sheets of interlocking rings. The O form has a melting point of 55-570 °C, triple point of 562 °C/58.3 kPa, specific gravity of 2.72 and heat of valorization of 152.4 kJ/mol P4O10. The O' form has a triple point of 580 °C/74.0 kPa, specific gravity of 2.89 and heat of valorization of 141.9 kJ/mol P4O10. The liquid (stable above 580 °C has a heat of vaporization of 78.3 kJ/mol P4O10., 340 °C | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。